3-Methyl-4-phenyl-3-buten-2-one (CAS 1901-26-4), also known as alpha-methylbenzylideneacetone, is a highly versatile alpha,beta-unsaturated ketone characterized by its alpha-methyl substitution on the benzylideneacetone core [1]. Operating as a low-melting solid (38-40 °C) with significant lipophilicity (logP ~2.6), this compound is primarily procured as a specialized precursor for asymmetric synthesis, fine chemical manufacturing, and fragrance formulation [2]. Its conjugated enone system, combined with the steric and electronic influence of the alpha-methyl group, makes it a critical building block for generating complex chiral scaffolds that cannot be accessed through standard unbranched enones [1].
Substituting 3-methyl-4-phenyl-3-buten-2-one with its unbranched analog, benzylideneacetone, fundamentally compromises downstream chiral synthesis and structural targeting. The alpha-methyl group is not merely a structural variation; it introduces a critical prochiral center that dictates the stereochemical outcome of reduction reactions. When subjected to biocatalytic or transition-metal reduction, the alpha-methylated enone yields a saturated ketone with a newly formed, highly controlled stereocenter, enabling the subsequent construction of diastereomeric scaffolds [1]. Unbranched comparators entirely lack this capacity, yielding stereochemically flat products. Furthermore, the steric bulk of the alpha-methyl group alters the molecule's susceptibility to nucleophilic attack, requiring specific regioselective synthesis conditions (such as acid-catalyzed aldol condensation) that differ drastically from the base-catalyzed routes used for generic enones .
During the synthesis of enones from 2-butanone and benzaldehyde, the choice of catalytic conditions strictly dictates the regiochemistry of the product. Utilizing specific transition-metal complexes (such as Co(II)-bpy) or acid catalysis drives the condensation toward the C3-methylene group, yielding 3-methyl-4-phenyl-3-buten-2-one at a highly favorable 96:4 ratio over the C1-methyl condensation product (1-phenyl-1-penten-3-one)[1]. This regioselective control achieves an overall isolated yield of 95% for the target compound[1].
| Evidence Dimension | Regioselective product ratio (C3 vs. C1 condensation) |
| Target Compound Data | 96% selectivity for 3-methyl-4-phenyl-3-buten-2-one (C3-condensation) |
| Comparator Or Baseline | 4% selectivity for 1-phenyl-1-penten-3-one (C1-condensation baseline) |
| Quantified Difference | 24-fold higher regioselectivity for the alpha-methylated target under optimized catalytic conditions |
| Conditions | Co(II)-bpy complex catalysis or acid-catalyzed aldol condensation of 2-butanone and benzaldehyde |
Buyers procuring precursors for specific enone architectures must account for this strict regioselectivity, as standard base-catalyzed routes will yield the incorrect structural isomer.
The defining procurement advantage of 3-methyl-4-phenyl-3-buten-2-one is its performance as a prochiral substrate in asymmetric reduction workflows. When subjected to biocatalytic reduction using engineered carbonyl reductases or Baker's yeast, the compound is converted into its saturated chiral ketone equivalent with an enantiomeric excess (ee) and diastereomeric excess (de) exceeding 99% [1]. In contrast, the unbranched comparator benzylideneacetone cannot form this alpha-stereocenter upon reduction, limiting its utility in multi-stereocenter cascade syntheses[2].
| Evidence Dimension | Stereocenter generation and enantiomeric excess (ee) |
| Target Compound Data | >99% ee and >99% de for the resulting alpha-methylated saturated ketone |
| Comparator Or Baseline | Benzylideneacetone (0% alpha-stereocenter generation due to lack of prochiral methyl group) |
| Quantified Difference | Absolute qualitative and quantitative advantage in generating high-purity adjacent chiral centers |
| Conditions | Biocatalytic reduction via engineered carbonyl reductases or Baker's yeast |
This stereochemical control is essential for pharmaceutical procurement, where the compound serves as a mandatory precursor for synthesizing complex chiral amines and alcohols.
The steric bulk provided by the alpha-methyl group in 3-methyl-4-phenyl-3-buten-2-one fundamentally alters its processability in advanced catalytic systems compared to unhindered enones. In Dynamic Kinetic Asymmetric Reduction (DyKAR) cascades, this specific steric environment restricts the substrate's conformation within the enzyme's catalytic cavity, enabling the precise recognition of adjacent chirality [1]. This results in isolated yields of up to 85% for specific stereoisomers (e.g., (S)-3-methyl-4-phenylbutan-2-one), a level of stereocontrol that is unattainable with sterically flat analogs[1].
| Evidence Dimension | Conformational restriction and isolated stereoisomer yield |
| Target Compound Data | Up to 85% isolated yield of the pure (S)-stereoisomer via DyKAR |
| Comparator Or Baseline | Sterically unhindered enones (poor conformational restriction leading to lower de/ee) |
| Quantified Difference | Enhanced steric bulk enables >99% stereoisomeric purity that flat analogs cannot achieve |
| Conditions | Enzymatic reduction within highly restrictive catalytic cavities |
Procurement teams targeting high-value chiral chemical synthesis must select this specific alpha-methylated compound to ensure compatibility with advanced stereoselective biocatalysts.
Directly leveraging its >99% ee/de reduction profile, this compound is procured as a foundational building block in biocatalytic cascades (such as reductive amination) to synthesize complex chiral amines and active pharmaceutical ingredients (APIs)[1].
Due to the distinct 96:4 regioselectivity observed during its synthesis from 2-butanone, it is utilized as a standard reference material for evaluating the efficacy and C3-methylene activation potential of novel transition-metal and acid catalysts [2].
Benefiting from its specific lipophilicity and camphor/berry olfactory profile—which diverges sharply from the sweet/balsamic notes of unbranched benzylideneacetone—it is procured for precise formulation requirements in the cosmetics and food additive industries [3].